Fmoc-tyr-ala-diazomethylketone
Overview
Description
Fmoc-tyr-ala-diazomethylketone is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-tyr-ala-diazomethylketone primarily targets cathepsins B, L, and S . These are proteolytic enzymes involved in various physiological and pathological processes. The compound’s interaction with these targets plays a crucial role in its mechanism of action .
Mode of Action
This compound interacts with its targets by inhibiting the activity of cathepsins B, L, and S . This irreversible reaction is a key aspect of the compound’s mode of action .
Pharmacokinetics
It has been noted that the compound is able to penetrate cells and react with active enzymes within the cells . This suggests that it may have good cellular permeability, which could impact its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of cathepsins B, L, and S This can lead to changes in protein degradation and turnover within the cell
Action Environment
It’s known that the compound can react with active enzymes within cells , suggesting that intracellular conditions may influence its action.
Biochemical Analysis
Biochemical Properties
Fmoc-tyr-ala-diazomethylketone plays a significant role in biochemical reactions by inhibiting proteases such as cathepsins B, L, and S . These enzymes are involved in protein degradation and processing within cells. The compound interacts with these enzymes through irreversible binding, effectively blocking their activity. This inhibition is crucial for studying the function of these proteases and their role in various biological processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with proteases. The compound forms a covalent bond with the active site of cathepsins B, L, and S, leading to irreversible inhibition . This binding prevents the proteases from cleaving their substrate proteins, thereby blocking their activity. Additionally, this compound can penetrate cells and interact with intracellular enzymes, further influencing cellular processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation and processing. The compound interacts with enzymes such as cathepsins B, L, and S, which play a role in lysosomal degradation of proteins . By inhibiting these proteases, this compound can affect metabolic flux and alter the levels of metabolites within cells. These interactions are important for understanding the compound’s impact on cellular metabolism.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-17(26(34)15-30-29)31-27(35)25(14-18-10-12-19(33)13-11-18)32-28(36)37-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,15,17,24-25,33H,14,16H2,1H3,(H,31,35)(H,32,36)/t17-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAYZBFIBMXRV-GKVSMKOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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